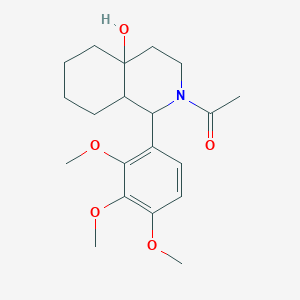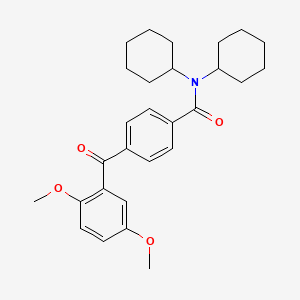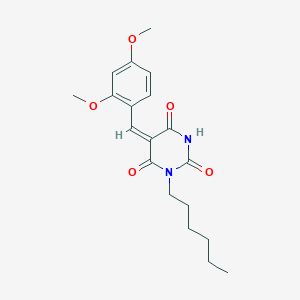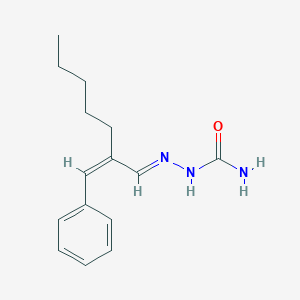![molecular formula C20H21N3S B3838993 4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B3838993.png)
4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione
Übersicht
Beschreibung
4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. This compound has been synthesized through various methods and has been found to have a unique mechanism of action.
Wirkmechanismus
4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione's mechanism of action involves its conversion to MPP+ by monoamine oxidase-B in the brain. MPP+ selectively damages dopaminergic neurons in the substantia nigra by inhibiting mitochondrial complex I, leading to oxidative stress and cell death. This mechanism is similar to the pathogenesis of Parkinson's disease, making 4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione a useful tool for studying the disease.
Biochemical and Physiological Effects:
4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione's biochemical and physiological effects include selective damage to dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. 4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione's advantages for lab experiments include its ability to induce Parkinson's disease-like symptoms in animal models, making it a useful tool for studying the disease. However, 4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione's neurotoxicity also poses a limitation, as it can lead to non-specific effects and may not accurately reflect the pathogenesis of Parkinson's disease in humans.
Zukünftige Richtungen
For 4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione research include the development of more selective neurotoxins that target specific neuronal populations and pathways. Additionally, 4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione's mechanism of action may provide insights into the pathogenesis of other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Further research is needed to fully understand the potential applications of 4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione in scientific research.
Wissenschaftliche Forschungsanwendungen
4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione has been extensively studied for its scientific research applications. One of the most notable applications is its use as a neurotoxin to induce Parkinson's disease in animal models. 4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione is converted to MPP+ by monoamine oxidase-B in the brain, which selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms. This model has been used to study the pathogenesis of Parkinson's disease and to test potential therapies.
Eigenschaften
IUPAC Name |
5-methyl-2-phenyl-4-[(2,4,6-trimethylphenyl)iminomethyl]-1H-pyrazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3S/c1-13-10-14(2)19(15(3)11-13)21-12-18-16(4)22-23(20(18)24)17-8-6-5-7-9-17/h5-12,22H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESYPWHSGLZVPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=CC2=C(NN(C2=S)C3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-phenyl-4-[(2,4,6-trimethylphenyl)iminomethyl]-1H-pyrazole-3-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,5-dimethyl-4-{[(2-oxocyclohexylidene)methyl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3838912.png)
![2,4,5-trichloro-6-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}nicotinonitrile](/img/structure/B3838918.png)
![1-(2-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B3838921.png)
![1-(4-chlorophenyl)-3-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B3838928.png)



![3-(3-chlorophenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838970.png)

![2,4-dichloro-5-[(diphenylacetyl)amino]benzamide](/img/structure/B3838985.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylonitrile](/img/structure/B3838999.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)acrylonitrile](/img/structure/B3839000.png)
![2,4-dichloro-6-{[(2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]amino}phenyl)imino]methyl}phenol](/img/structure/B3839007.png)
